

# Trilaciclib versus placebo myelosuppression outcomes

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## Compound Focus: Trilaciclib

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## Efficacy and Clinical Outcomes

The table below summarizes the key myelosuppression outcomes and other clinical endpoints from the pooled analysis of three phase II trials involving patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC) [1] [2].

| Outcome Measure                                     | Trilaciclib Group     | Placebo Group  | p-value  |
|---|-----------------------|----------------|----------|
| Severe Neutropenia (Cycle 1)                        | 11.4% (14/123)        | 52.9% (63/119) | < 0.0001 |
| Duration of Severe Neutropenia (Cycle 1, mean days) | 0                     | 4              | < 0.0001 |
| Grade 3/4 Anemia                                    | Significantly fewer   | -              | -        |
| Grade 3/4 Thrombocytopenia                          | Significantly fewer   | -              | -        |
| RBC Transfusions                                    | Significantly reduced | -              | -        |

| Outcome Measure                               | Trilaciclib Group | Placebo Group | p-value         |
|---|-------------------|---------------|-----------------|
| G-CSF Administration                          | 28.5%             | 56.3%         | < 0.0001        |
| Chemotherapy Dose Reductions (per 100 cycles) | 2.8               | 9.3           | < 0.0001        |
| Objective Response Rate (ORR)                 | 49.1%             | 51.8%         | Not Significant |
| Median Overall Survival (OS)                  | 10.6 months       | 10.6 months   | Not Significant |

## Experimental Protocol Details

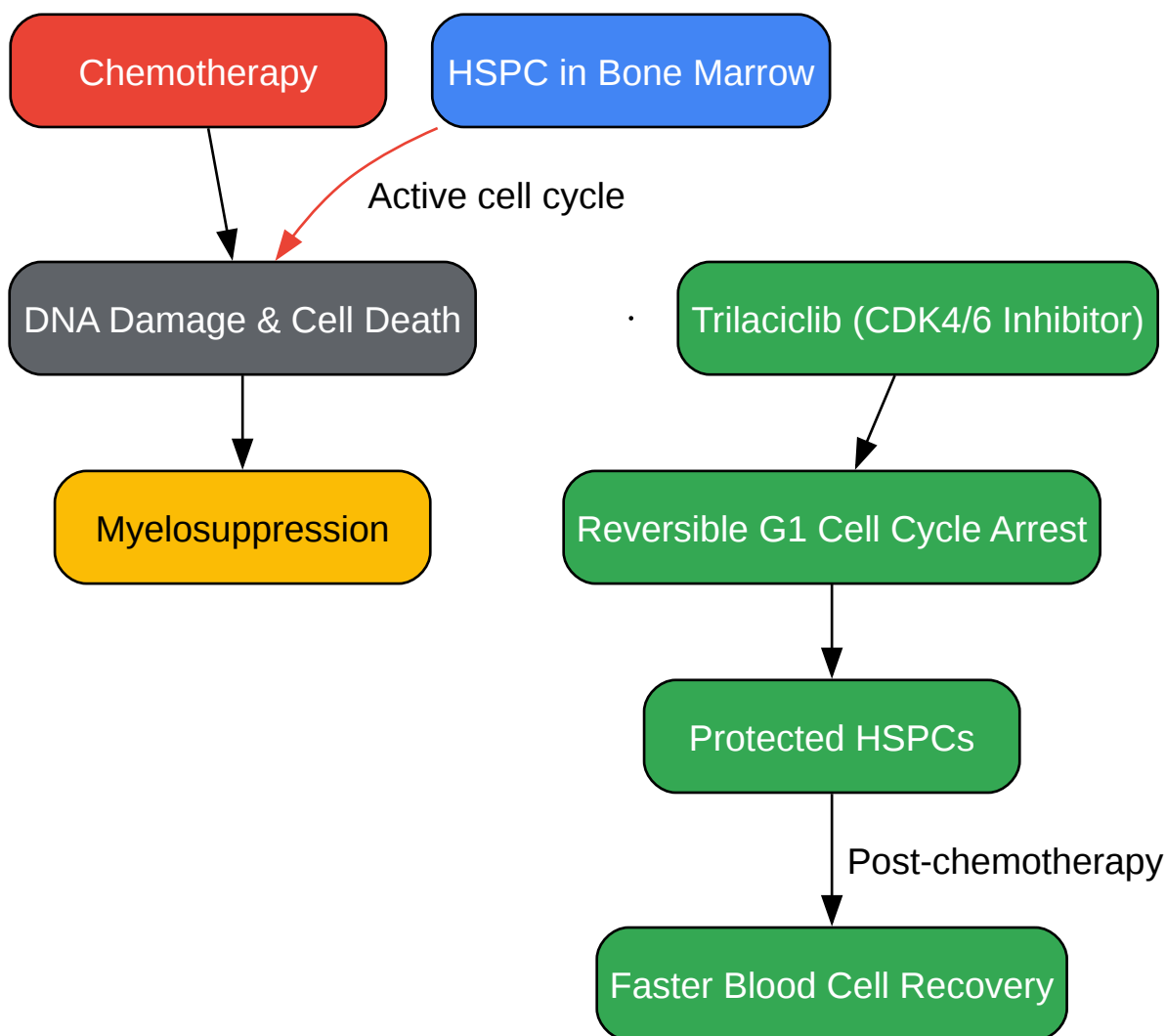
The data in the table above comes from a specific set of clinical studies. Here are the detailed methodologies for the key experiments cited:

- **Study Design:** The data is a pooled analysis from **three Phase II, randomized, double-blind, placebo-controlled studies** (NCT02499770, NCT03041311, NCT02514447) [1].
- **Patient Population:** The studies enrolled a total of **242 patients with Extensive-Stage Small Cell Lung Cancer (ES-SCLC)**. Patients were randomized to receive either **trilaciclib** (n=123) or placebo (n=119) [1].
- **Intervention:** **Trilaciclib (240 mg/m<sup>2</sup>)** or matching placebo was administered intravenously **prior to chemotherapy** on each day of chemotherapy administration [1] [2].
- **Chemotherapy Regimens:** The trials evaluated **trilaciclib** in combination with various standard-of-care regimens, including:
  - First-line etoposide plus carboplatin (E/P)
  - First-line E/P plus the immunotherapy atezolizumab
  - Second- or third-line topotecan [1]
- **Primary Endpoints:**
  - Occurrence of severe neutropenia (SN) in Cycle 1 (Absolute Neutrophil Count <  $0.5 \times 10^9$  cells/L)
  - Duration of severe neutropenia (DSN) in Cycle 1 [1]
- **Additional Endpoints:** Multiple pre-specified endpoints were assessed, including the incidence of anemia and thrombocytopenia, the need for supportive care interventions (G-CSF, RBC transfusions),

patient-reported quality of life (HRQoL), antitumor efficacy (Objective Response Rate, Progression-Free Survival, Overall Survival), and safety [1].

## Mechanism of Action

**Trilaciclib**'s beneficial effects stem from its unique mechanism. It is a short-acting, reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). The following diagram illustrates how it protects bone marrow function.



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This mechanism is cytoprotective. By temporarily arresting HSPCs in the G1 phase, **trilaciclib** shields them from the cytotoxic effects of chemotherapy, which are most destructive during the DNA synthesis (S) phase.

This preserves the bone marrow's regenerative capacity, leading to faster recovery of blood cell counts across multiple lineages (neutrophils, red blood cells, platelets) after each chemotherapy cycle [2] [3].

## Further Insights for Professionals

- **Real-World Evidence:** A 2025 retrospective study in **esophageal cancer** patients reinforces these findings. It showed that using **trilaciclib** as **primary prevention** (from the first cycle) resulted in significantly lower rates of severe (Grade  $\geq 3$ ) neutropenia, leukopenia, and thrombocytopenia compared to its use as **secondary prevention** (after myelosuppression occurred) [4].
- **Impact on Quality of Life:** The reduction in hematologic toxicities translated into clinically meaningful improvements in patient-reported outcomes. Patients receiving **trilaciclib** reported better scores in HRQoL domains related to fatigue, physical wellbeing, and functional wellbeing [1] [5].
- **Safety Profile:** The addition of **trilaciclib** did not increase overall toxicity. The most common adverse events attributable to **trilaciclib** were fatigue, nausea, and injection site reactions [2].

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## References

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